N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14939839
InChI: InChI=1S/C24H20N2O5S/c1-29-15-10-11-18(30-2)17(13-15)23(28)24-22(16-7-3-4-8-19(16)31-24)26-20(27)14-32-21-9-5-6-12-25-21/h3-13H,14H2,1-2H3,(H,26,27)
SMILES:
Molecular Formula: C24H20N2O5S
Molecular Weight: 448.5 g/mol

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC14939839

Molecular Formula: C24H20N2O5S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide -

Specification

Molecular Formula C24H20N2O5S
Molecular Weight 448.5 g/mol
IUPAC Name N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C24H20N2O5S/c1-29-15-10-11-18(30-2)17(13-15)23(28)24-22(16-7-3-4-8-19(16)31-24)26-20(27)14-32-21-9-5-6-12-25-21/h3-13H,14H2,1-2H3,(H,26,27)
Standard InChI Key JWHGWGOZNYORJL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4

Introduction

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzofuran moiety, a dimethoxyphenyl group, and a pyridinylsulfanyl substituent, which contribute to its chemical reactivity and biological efficacy.

Biological Activities

This compound has demonstrated notable biological activities, particularly in anticancer and antimicrobial assays. The benzofuran and pyridine moieties are often associated with enhanced biological activity due to their ability to interact with enzymes or receptors involved in disease pathways. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Synthesis and Chemical Reactivity

The synthesis of N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide typically involves multiple steps, leveraging the reactivity of its functional groups. Key reactions may include nucleophilic substitutions, condensations, and other transformations that allow for the assembly of its complex structure.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to various biological targets. In silico docking studies can provide insights into how it interacts at the molecular level with proteins involved in disease pathways, helping to elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide. A comparison of these compounds highlights their diverse biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylpyridin-2-yl)-N-(4-methoxybenzoyl)-N-methylmethanamineContains pyridine and methoxy groupsAnticancer activity
5-(Dimethylamino)-N-(4-methoxybenzoyl)-1-benzofuranSimilar benzofuran coreAntimicrobial properties
N-(4-Fluorobenzoyl)-N'-(pyridin-3-yl)ureaUrea derivative with pyridineInhibitory effects on cancer cell lines

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